

Application Notes and Protocols for FD-1080 in Mouse Brain Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a novel small-molecule near-infrared II (NIR-II) fluorophore with both excitation and emission spectra in the NIR-II window (1000-1700 nm).[1][2][3] This property allows for deeptissue, high-resolution in vivo imaging with reduced light scattering and autofluorescence compared to traditional NIR-I imaging (700-900 nm).[3][4][5] **FD-1080**'s ability to penetrate intact skin, tissue, and the skull makes it a valuable tool for non-invasive cerebrovascular imaging in mice.[2][6][7]

This document provides detailed application notes and protocols for the utilization of **FD-1080** in mouse brain imaging, summarizing key quantitative data and outlining experimental workflows.

Physicochemical Properties and Spectral Characteristics

FD-1080 is a heptamethine cyanine-based dye designed for stability and water solubility.[1][2] Its key spectral properties are summarized in the table below. The quantum yield of **FD-1080** can be significantly enhanced when complexed with fetal bovine serum (FBS), which is a crucial consideration for in vivo applications.[1][2]



Property	Value	Reference
Excitation Maximum	~1046 nm - 1064 nm	[1][3]
Emission Maximum	~1080 nm	[1][3]
Quantum Yield (in ethanol)	0.31%	[1][2]
Quantum Yield (with FBS)	5.94%	[1][2]

Mechanism of Action for Imaging

FD-1080 functions as a vascular imaging agent. Following intravenous administration, it circulates within the bloodstream, allowing for the visualization of blood vessels. Its NIR-II fluorescence properties enable deep penetration of excitation and emission light through tissues, including the skull, providing high-resolution images of the cerebral vasculature.[2][4]

Experimental ProtocolsReagent Preparation

- 1. FD-1080 Stock Solution (10 mM):
- Dissolve FD-1080 in dimethyl sulfoxide (DMSO).
- Aliquot and store at -20°C or -80°C in the dark.[6]
- 2. FD-1080-FBS Complex Working Solution (80 μM):
- Dilute the 10 mM FD-1080 stock solution in sterile phosphate-buffered saline (PBS)
 containing fetal bovine serum (FBS). The final concentration of FD-1080 should be 80 μM.
- The FBS helps to increase the quantum yield of FD-1080.[1][2]
- Filter the working solution through a 0.2 μm filter before use.[6]

Animal Preparation and Administration

1. Animal Model:



 Nude mice are often used for in vivo imaging to minimize light absorption and scattering by fur.[2]

2. Anesthesia:

• Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthetic is critical as it can affect physiological parameters.

3. Administration:

Administer 200 μL of the 80 μM FD-1080-FBS working solution via intravenous (tail vein) injection.

In Vivo Brain Imaging

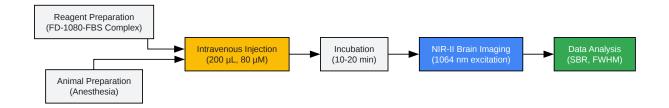
- 1. Imaging System:
- An in vivo imaging system equipped for NIR-II fluorescence detection is required. This
 includes:
 - A laser for excitation at 1064 nm.
 - An InGaAs camera or a similar detector sensitive in the NIR-II range.
 - A long-pass filter (e.g., 1100 nm or 1300 nm) to block excitation light and autofluorescence.[4][8]

2. Imaging Procedure:

- Position the anesthetized mouse on the imaging stage.
- Commence imaging 10-20 minutes after the intravenous injection of the FD-1080-FBS complex.
- · Acquire images of the mouse brain through the intact skull.

The following diagram illustrates the experimental workflow for mouse brain imaging using **FD-1080**.





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Experimental workflow for FD-1080 mouse brain imaging.

Data Presentation

The performance of **FD-1080** for in vivo mouse brain imaging can be quantified by metrics such as the signal-to-background ratio (SBR) and the full width at half-maximum (FWHM) of blood vessels. Higher SBR indicates better image contrast, while a smaller FWHM signifies higher spatial resolution.

Quantitative Imaging Performance

Target	Excitation Wavelength	SBR	FWHM (mm)	Reference
Hindlimb Vasculature	1064 nm	4.32	0.47	[1]
Hindlimb Vasculature	< 1064 nm	1.9 - 2.2	-	[1]
Sagittal Sinus Vessel	1064 nm	-	0.65	[1]
Sagittal Sinus Vessel	808 nm	-	1.43	[1]

Discussion and Applications

FD-1080 provides a powerful, non-invasive method for high-resolution imaging of the cerebrovasculature in living mice. The ability to image through the intact skull eliminates the



need for invasive craniotomy procedures, reducing animal stress and allowing for longitudinal studies in the same animal.

Potential applications for **FD-1080** in mouse brain imaging include:

- Basic Neuroscience Research: Studying cerebral blood flow and vascular morphology under normal physiological conditions.
- Disease Modeling: Investigating vascular changes in models of stroke, traumatic brain injury, neurodegenerative diseases, and brain tumors.
- Drug Development: Assessing the effects of therapeutic agents on cerebral vasculature and blood-brain barrier integrity.

Conclusion

FD-1080 is a promising NIR-II fluorescent probe for non-invasive, high-resolution imaging of the mouse brain vasculature. The protocols and data presented here provide a foundation for researchers to incorporate this technology into their studies of cerebral physiology and pathology. The superior tissue penetration and signal-to-background ratio offered by **FD-1080** under 1064 nm excitation open new avenues for dynamic and longitudinal in vivo brain imaging.[2]

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